Cas no 32367-75-2 (10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-)

10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]- structure
32367-75-2 structure
Product Name:10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-
CAS No:32367-75-2
MF:C20H24N2S
MW:324.482963562012
CID:308764
PubChem ID:208518
Update Time:2025-04-19

10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-
    • 10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine
    • 10-(2-(1-Methyl-2-piperidinyl)ethyl)phenothiazine
    • 32367-75-2
    • BRN 0035467
    • 4-27-00-01286 (Beilstein Handbook Reference)
    • Phenothiazine, 10-(2-(1-methyl-2-piperidyl)ethyl)-
    • CHEMBL4072082
    • DTXSID00954150
    • US9504692, 3968
    • 10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-
    • 10H-Phenothiazine, 10-[2-(1-methyl-2-piperidinyl)ethyl]-
    • 10-[2-(1-methylpiperidin-2-yl)ethyl]-10h-phenothiazine
    • Inchi: 1S/C20H24N2S/c1-21-14-7-6-8-16(21)13-15-22-17-9-2-4-11-19(17)23-20-12-5-3-10-18(20)22/h2-5,9-12,16H,6-8,13-15H2,1H3
    • InChI Key: PURCCNBPWTXDHB-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=CC=CC1=2)CCC1CCCCN1C

Computed Properties

  • Exact Mass: 324.16622
  • Monoisotopic Mass: 324.166
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 31.8Ų

Experimental Properties

  • Density: 1.127
  • Boiling Point: 457.5°Cat760mmHg
  • Flash Point: 230.5°C
  • Refractive Index: 1.608
  • PSA: 6.48
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